![molecular formula C14H18N4S2 B3865694 4-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine](/img/structure/B3865694.png)
4-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine
Overview
Description
4-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine is a heterocyclic compound that features a triazole ring fused with a thiomorpholine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring, known for its biological activity, and the thiomorpholine ring, which can enhance solubility and bioavailability, makes this compound a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors.
Introduction of the Thiomorpholine Moiety: The thiomorpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted triazole compounds.
Scientific Research Applications
4-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Materials Science: The unique structure of the compound allows it to be used in the development of new materials with specific properties, such as enhanced solubility and stability.
Mechanism of Action
The mechanism of action of 4-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound known for its antifungal and antimicrobial properties.
Thiomorpholine: A sulfur-containing heterocycle used in various pharmaceutical applications.
Triazolothiadiazine: A hybrid compound with a triazole and thiadiazine ring, known for its diverse pharmacological activities.
Uniqueness
4-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine is unique due to the combination of the triazole and thiomorpholine rings, which confer both biological activity and enhanced solubility
Properties
IUPAC Name |
4-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S2/c1-19-14-16-15-13(11-17-7-9-20-10-8-17)18(14)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHCPTXQGKHCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CN3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3865620.png)
![ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3865623.png)
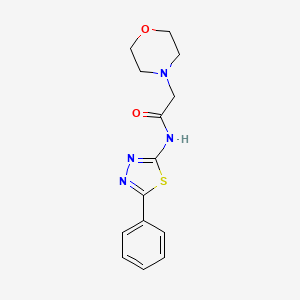
![2-[(2E)-2-[(2,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE](/img/structure/B3865632.png)
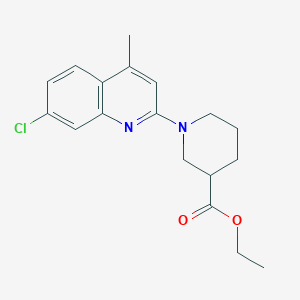
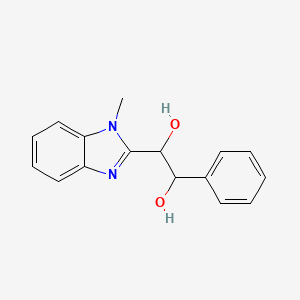
![N'-[1-(2-pyridinyl)ethylidene]nonanohydrazide](/img/structure/B3865663.png)
![2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide](/img/structure/B3865671.png)
![2-hydroxy-2-phenyl-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B3865682.png)
![(5E)-5-[(2,4-diethoxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3865688.png)
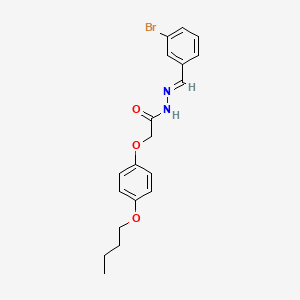
![4-[4-(Morpholin-4-YL)-6-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-YL]pyrimidin-2-YL]morpholine](/img/structure/B3865711.png)
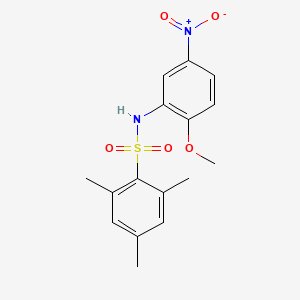
![2-[[1-(Furan-2-carbonylamino)-2-oxo-2-phenylethyl]amino]benzoic acid](/img/structure/B3865725.png)
